![molecular formula C19H21FN2O5S B2954082 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 921907-51-9](/img/structure/B2954082.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S and its molecular weight is 408.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and features a benzoxazepine core, which is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. The presence of substituents such as 3,3-dimethyl and 4-oxo enhances its chemical properties and biological interactions.
The molecular formula of the compound is C20H22N2O4S, with a molecular weight of approximately 382.46 g/mol. The compound's structure includes various functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N2O4S |
Molecular Weight | 382.46 g/mol |
CAS Number | 921811-13-4 |
Chemical Structure | Chemical Structure |
Research indicates that this compound exhibits significant inhibitory effects on various biological targets. Its mechanism of action appears to involve the inhibition of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase (FPPS), which are essential for cholesterol biosynthesis. For instance, compounds similar to this have demonstrated IC50 values ranging from 0.54 nM to 150 µM against these targets in various studies .
- Antiproliferative Effects : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the disruption of mitochondrial function and the depletion of endogenous sterols .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Squalene Synthase Inhibition : A related compound exhibited an IC50 value of 90 nM against rat liver microsomal squalene synthase, suggesting that similar derivatives may possess comparable inhibitory potency .
- Antitrypanosomal Activity : Another study reported that derivatives with similar structural motifs displayed significant inhibitory activity against Trypanosoma cruzi with IC50 values as low as 0.67 μM . This highlights the potential application of such compounds in treating parasitic infections.
Comparative Analysis
To better understand the unique properties of this compound, a comparison was made with other related compounds:
Compound Name | IC50 (nM) | Biological Activity |
---|---|---|
N-(3,3-dimethyl-4-oxo-benzoxazepin) | 54 | Inhibits FPPS |
N-(5-Ethyl-3,3-dimethyl-benzoxazepin) | 84 | Antiproliferative effects |
N-(3-Methylbenzamide) | >1000 | Limited therapeutic applications |
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-4-26-16-8-6-13(10-14(16)20)28(24,25)22-12-5-7-15-17(9-12)27-11-19(2,3)18(23)21-15/h5-10,22H,4,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHIJNUOKMCKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.